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molecular formula C8H16ClNO B7807631 N-tert-butyl-4-chlorobutanamide

N-tert-butyl-4-chlorobutanamide

Cat. No. B7807631
M. Wt: 177.67 g/mol
InChI Key: QCDJWWBIBDDMEE-UHFFFAOYSA-N
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Patent
US05395946

Procedure details

A solution of 35 g 4-chlorobutyrylchloride in 100 ml of diethylether is added dropwise to a stirred solution of 19 g tert-butylamine and 28 g triethylamine in 400 ml of diethylether. After reflux for one hour the mixture is poured into water, the organic phase is separated and the water layer is extracted with diethylether. The combined organic phase is successively washed with water and saturated NaCl solution, and then dried. After evaporating the solvent, 4-chloro-N-tert-butylbutyric amide is obtained in a yield of 40.8 g. The product can be purified by recrystallization from methanol: m.p. 62.5°-64° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[C:8]([NH2:12])([CH3:11])([CH3:10])[CH3:9].C(N(CC)CC)C.O>C(OCC)C>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([NH:12][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
28 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux for one hour the mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the water layer is extracted with diethylether
WASH
Type
WASH
Details
The combined organic phase is successively washed with water and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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